molecular formula C20H20N2O5 B5233478 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5233478
M. Wt: 368.4 g/mol
InChI Key: MFDRTLXNXXGSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BDBM" and has been synthesized using different methods.

Mechanism of Action

BDBM acts as a selective inhibitor of the DAT and SERT, which are responsible for the reuptake of dopamine and serotonin, respectively. By inhibiting the reuptake of these neurotransmitters, BDBM increases their availability in the synaptic cleft, leading to an increase in their signaling and activation of downstream pathways.
Biochemical and Physiological Effects:
BDBM has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin signaling, the regulation of neuronal excitability, and the modulation of synaptic plasticity. BDBM has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

BDBM has several advantages for use in lab experiments, including its high affinity for DAT and SERT, its selectivity for these targets, and its potential as a PET imaging agent. However, BDBM also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of BDBM, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential as a therapeutic agent for the treatment of psychiatric disorders. BDBM could also be used as a tool for the study of dopamine and serotonin signaling in various brain regions and for the investigation of the pathophysiology of Parkinson's disease. Further studies are needed to fully understand the potential of BDBM in these areas.

Synthesis Methods

The synthesis of BDBM can be achieved using various methods, including the one-pot synthesis method and the two-pot synthesis method. The one-pot synthesis method involves the reaction of 3-ethoxyphenylacetic acid with N-methylpyrrolidinone in the presence of triethylamine, followed by the addition of 1,3-benzodioxole-5-carbaldehyde and sodium cyanoborohydride. The two-pot synthesis method involves the reaction of 3-ethoxyphenylacetic acid with N-methylpyrrolidinone in the presence of triethylamine, followed by the isolation of the intermediate product and subsequent reaction with 1,3-benzodioxole-5-carbaldehyde and sodium cyanoborohydride.

Scientific Research Applications

BDBM has been extensively studied for its potential applications in various fields, including drug discovery, medicinal chemistry, and neuroscience. BDBM has been shown to have a high affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), which are important targets for the treatment of psychiatric disorders such as depression and addiction. BDBM has also been studied for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-2-25-15-5-3-4-14(9-15)22-19(23)10-16(20(22)24)21-11-13-6-7-17-18(8-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDRTLXNXXGSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

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